molecular formula C22H21N3O3S2 B11618434 2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B11618434
M. Wt: 439.6 g/mol
InChI Key: LYYTXJGRHDWGIG-UHFFFAOYSA-N
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Description

This compound is a mouthful, but its structure holds intriguing properties. Let’s break it down:

    Name: 2-({2-Oxo-1-[(phenylcarbonyl)amino]-2-(thiophen-2-yl)ethyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

    Structure: !Compound Structure

Imidazole, a five-membered heterocyclic ring, forms the core of this compound. Imidazole derivatives exhibit diverse biological activities, making them valuable in drug development. Now, let’s explore further.

Preparation Methods

Synthetic Routes:: Several synthetic routes lead to this compound. One common approach involves condensation reactions between an imidazole derivative and a carbonyl compound. The exact steps and reagents depend on the specific substitution pattern.

Industrial Production:: While no specific industrial method is widely documented for this compound, its synthesis likely involves scalable processes based on the synthetic routes mentioned earlier.

Chemical Reactions Analysis

Reactivity::

    Oxidation: Undergoes oxidation reactions, potentially leading to new functional groups.

    Reduction: Can be reduced to form corresponding amines.

    Substitution: Substituents on the imidazole ring may undergo substitution reactions.

Common Reagents::

    Acids/Bases: Used for tautomerization and pH adjustments.

    Catalysts: Facilitate specific reactions.

    Nucleophiles/Electrophiles: Participate in substitution reactions.

Major Products:: The compound’s reactivity yields various derivatives, each with distinct properties.

Scientific Research Applications

Chemistry::

    Building Block: Used in the synthesis of more complex molecules.

    Metal Coordination: Forms complexes with transition metals.

Biology and Medicine::

    Antibacterial: Some imidazole derivatives exhibit antibacterial activity.

    Anticancer: Investigated for potential anticancer effects.

    Enzyme Inhibition: May target specific enzymes.

Industry::

    Pharmaceuticals: Imidazole-containing drugs (e.g., metronidazole) find clinical use.

    Agrochemicals: Used in pesticides and herbicides.

Mechanism of Action

The compound’s mechanism involves interactions with specific molecular targets, influencing cellular processes. Further research is needed to elucidate these pathways fully.

Comparison with Similar Compounds

While unique, this compound shares features with other imidazole derivatives. Notable examples include clemizole, etonitazene, and metronidazole .

Properties

Molecular Formula

C22H21N3O3S2

Molecular Weight

439.6 g/mol

IUPAC Name

2-[(1-benzamido-2-oxo-2-thiophen-2-ylethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C22H21N3O3S2/c23-19(27)17-14-9-4-5-10-15(14)30-22(17)25-20(18(26)16-11-6-12-29-16)24-21(28)13-7-2-1-3-8-13/h1-3,6-8,11-12,20,25H,4-5,9-10H2,(H2,23,27)(H,24,28)

InChI Key

LYYTXJGRHDWGIG-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(C(=O)C3=CC=CS3)NC(=O)C4=CC=CC=C4)C(=O)N

Origin of Product

United States

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